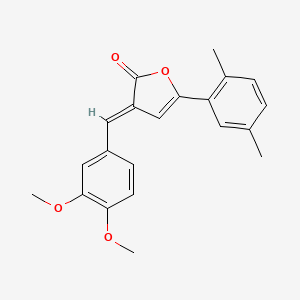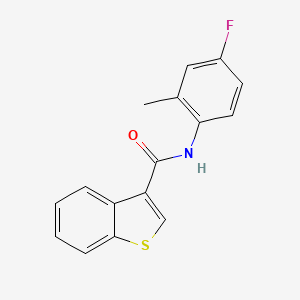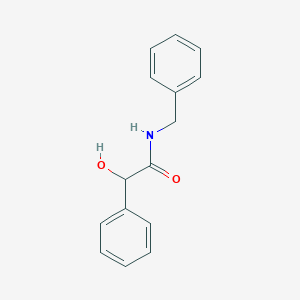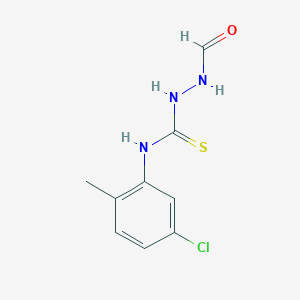
3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone
Übersicht
Beschreibung
3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone, also known as DMDF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDF is a furanone derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone is not yet fully understood. However, studies have shown that this compound exerts its biological activities by modulating various signaling pathways in the cells. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. Studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to possess antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. In addition, this compound has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. This compound is also stable and can be stored for a long time without degradation. However, this compound also has some limitations for lab experiments. This compound is expensive, and the synthesis method requires specialized equipment and expertise. In addition, the mechanism of action of this compound is not yet fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for 3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone research. One of the major areas of research is its potential applications in the food industry as a synthetic flavoring agent. This compound can also be investigated for its potential applications in the development of new drugs for the treatment of various diseases. In addition, the mechanism of action of this compound can be further investigated to understand its biological activities better. Finally, the synthesis method of this compound can be optimized to reduce the cost and increase the yield.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential applications in the food industry and medicine. This compound possesses anti-inflammatory, antioxidant, and anti-tumor properties, making it a potential candidate for the development of new drugs. However, this compound also has some limitations for lab experiments, and its mechanism of action is not yet fully understood. There are several future directions for this compound research, including its potential applications in the food industry and medicine, optimization of the synthesis method, and further investigation of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxybenzylidene)-5-(2,5-dimethylphenyl)-2(3H)-furanone has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a synthetic flavoring agent. This compound has been shown to possess a sweet, floral, and fruity aroma, making it a potential candidate for use in the food industry. This compound has also been investigated for its potential applications in the field of medicine. Studies have shown that this compound possesses anti-inflammatory, antioxidant, and anti-tumor properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(2,5-dimethylphenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13-5-6-14(2)17(9-13)19-12-16(21(22)25-19)10-15-7-8-18(23-3)20(11-15)24-4/h5-12H,1-4H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRKYVYXPLTMGG-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=CC3=CC(=C(C=C3)OC)OC)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=C/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B4767761.png)

![ethyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4767780.png)
![isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4767783.png)
![N-allyl-4-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4767789.png)
![N-butyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4767797.png)

![5-(3,4-dichlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4767807.png)
![N-[4-(acetylamino)phenyl]-4-ethoxy-3-methylbenzamide](/img/structure/B4767812.png)
![N-{[(4-bromo-2-methylphenyl)amino]carbonothioyl}-3-butoxybenzamide](/img/structure/B4767819.png)

amine dihydrochloride](/img/structure/B4767839.png)
![4-methyl-1-[3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B4767844.png)
